molecular formula C6H9ClHgO B14701283 Chloro-(2-oxocyclohexyl)mercury CAS No. 14839-64-6

Chloro-(2-oxocyclohexyl)mercury

Cat. No.: B14701283
CAS No.: 14839-64-6
M. Wt: 333.18 g/mol
InChI Key: BVIATNAGFIYZOF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro-(2-oxocyclohexyl)mercury (CAS: 14839-64-6) is an organomercury compound characterized by a cyclohexane ring substituted with a ketone group at the 2-position and a mercury-chloro moiety. Its molecular formula is C₆H₉ClHgO, with a molecular weight of 325.18 g/mol (calculated from atomic weights: Hg = 200.59, Cl = 35.45, C = 12.01, H = 1.008, O = 16.00). The compound’s structure combines the steric bulk of the cyclohexyl group with the electrophilic mercury center, which is stabilized by the electron-withdrawing ketone substituent.

Organomercury compounds like this are historically significant in organic synthesis for forming carbon-mercury bonds, though their use has declined due to mercury’s environmental and health risks .

Properties

CAS No.

14839-64-6

Molecular Formula

C6H9ClHgO

Molecular Weight

333.18 g/mol

IUPAC Name

chloro-(2-oxocyclohexyl)mercury

InChI

InChI=1S/C6H9O.ClH.Hg/c7-6-4-2-1-3-5-6;;/h4H,1-3,5H2;1H;/q;;+1/p-1

InChI Key

BVIATNAGFIYZOF-UHFFFAOYSA-M

Canonical SMILES

C1CCC(=O)C(C1)[Hg]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro-(2-oxocyclohexyl)mercury typically involves the reaction of 2-oxocyclohexanone with mercuric chloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-oxocyclohexanone+HgCl2This compound+HCl\text{2-oxocyclohexanone} + \text{HgCl}_2 \rightarrow \text{this compound} + \text{HCl} 2-oxocyclohexanone+HgCl2​→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the compound to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Chloro-(2-oxocyclohexyl)mercury can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the mercury atom.

    Complexation Reactions: The mercury atom can form complexes with other ligands.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organomercury compounds, while oxidation and reduction reactions can lead to different oxidation states of mercury.

Scientific Research Applications

Chloro-(2-oxocyclohexyl)mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialized materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of chloro-(2-oxocyclohexyl)mercury involves its interaction with molecular targets, such as enzymes and proteins. The mercury atom can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloro-(2-oxocyclohexyl)mercury belongs to a broader class of organomercury compounds with diverse substituents. Below is a comparative analysis of structurally related compounds, focusing on molecular features, substituent effects, and inferred properties.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 14839-64-6 C₆H₉ClHgO 325.18 Cyclohexyl, 2-oxo, Cl
Chloro(cyclohexyl)mercury 24371-94-6 C₆H₁₁ClHg 309.20 Cyclohexyl, Cl (no oxo)
Chloro-(2-hydroxy-5-nitrophenyl)mercury 24579-90-6 C₆H₄ClHgNO₃ 370.15 Phenyl, 2-hydroxy, 5-nitro, Cl
Chloro(ethyl)mercury 107-27-7 C₂H₅ClHg 265.10 Ethyl, Cl
Chloro(3-methoxybutan-2-yl)mercury 7401-91-4 C₅H₁₁ClHgO 323.17 Methoxybutyl, Cl

Key Differences and Implications:

Cyclohexyl vs. Phenyl Backbones: Cyclohexyl derivatives (e.g., this compound) exhibit non-aromatic, bulky structures that reduce resonance stabilization of the mercury center. This increases susceptibility to nucleophilic attack compared to arylmercury compounds like Chloro-(2-hydroxy-5-nitrophenyl)mercury, where the aromatic ring stabilizes the Hg-Cl bond . Arylmercury compounds (e.g., phenyl derivatives) are generally less reactive but more persistent in environmental matrices due to aromatic stability .

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : The 2-oxo group in this compound enhances the electrophilicity of mercury, facilitating reactions with nucleophiles such as thiols or amines. In contrast, Chloro(ethyl)mercury, lacking EWGs, has a less polarized Hg-Cl bond, making it more volatile and bioavailable .
  • Hydroxy and Nitro Groups : Chloro-(2-hydroxy-5-nitrophenyl)mercury’s substituents increase solubility in polar solvents and may promote complexation with metal ions in aqueous environments .

Toxicity and Environmental Impact: Alkylmercury compounds (e.g., Chloro(ethyl)mercury) are highly neurotoxic due to their lipophilicity and ability to cross the blood-brain barrier. The ketone group in this compound may enhance degradation via hydrolysis or microbial action compared to purely hydrocarbon-based analogs .

Table 2: Reactivity and Stability Trends

Property This compound Chloro(cyclohexyl)mercury Chloro(ethyl)mercury
Electrophilicity of Hg High (due to oxo group) Moderate Low
Solubility in Water Moderate (polar substituents) Low Very low
Thermal Stability Moderate High Low
Environmental Persistence Moderate High High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.